molecular formula C7H4BrClO4S B6166020 6-bromo-1,3-dioxaindane-5-sulfonyl chloride CAS No. 5279-48-1

6-bromo-1,3-dioxaindane-5-sulfonyl chloride

Katalognummer: B6166020
CAS-Nummer: 5279-48-1
Molekulargewicht: 299.53 g/mol
InChI-Schlüssel: NVDQVTRUYIIQHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-1,3-dioxaindane-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4BrClO4S. It is known for its unique structure, which includes a bromine atom, a sulfonyl chloride group, and a 1,3-dioxaindane moiety. This compound is used in various fields, including pharmaceuticals and material sciences, due to its diverse chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,3-dioxaindane-5-sulfonyl chloride typically involves the bromination of 1,3-dioxaindane followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-1,3-dioxaindane-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

6-bromo-1,3-dioxaindane-5-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-bromo-1,3-dioxaindane-5-sulfonyl chloride involves its ability to interact with nucleophiles and participate in substitution reactions. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamide, sulfonate, and sulfonothioate derivatives, which have diverse biological and chemical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-bromo-1,3-dioxaindane-5-sulfonyl chloride is unique due to its combination of a bromine atom, a sulfonyl chloride group, and a 1,3-dioxaindane moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

5279-48-1

Molekularformel

C7H4BrClO4S

Molekulargewicht

299.53 g/mol

IUPAC-Name

6-bromo-1,3-benzodioxole-5-sulfonyl chloride

InChI

InChI=1S/C7H4BrClO4S/c8-4-1-5-6(13-3-12-5)2-7(4)14(9,10)11/h1-2H,3H2

InChI-Schlüssel

NVDQVTRUYIIQHM-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=CC(=C(C=C2O1)Br)S(=O)(=O)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.